1,1-Bis(trifluoromethyl)-cyclopropane

Description

Significance of Fluorinated Cyclopropane (B1198618) Derivatives in Chemical Science

Fluorinated cyclopropane derivatives represent a unique class of compounds that merge the distinct properties of both the cyclopropyl (B3062369) ring and fluorine atoms, making them highly valuable in chemical science, particularly in medicinal chemistry. thieme.de The cyclopropane ring, as the smallest carbocycle, is a rigid and strained three-dimensional scaffold. acs.org Its incorporation into molecules can significantly influence their conformation, metabolic stability, and binding affinity to biological targets. acs.orgnih.gov

The introduction of fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties. acs.org These changes include alterations in acidity (pKa), lipophilicity (logP), and metabolic stability. acs.org Fluorine substituents can modulate the electronic nature of adjacent functional groups and form strong carbon-fluorine bonds that resist metabolic cleavage. researchgate.net Consequently, the strategic placement of fluorine atoms is a widely used tactic in drug design to enhance pharmacokinetic and pharmacodynamic profiles. researchgate.netorganic-chemistry.org

The combination of these two structural motifs in fluorinated cyclopropanes provides chemists with a powerful tool for fine-tuning the properties of bioactive compounds. thieme.de These derivatives are of great interest in the development of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgnih.gov For instance, trifluoromethyl-substituted cyclopropanes have been investigated as metabolically stable bioisosteres for common chemical groups like the tert-butyl group. researchgate.netresearchgate.net The unique stereoelectronic properties of these compounds continue to drive research into novel synthetic methods and applications. thieme.de

| Structural Motif | Impact on Molecular Properties | Primary Application Area |

|---|---|---|

| Cyclopropane Ring | Increases rigidity, influences conformation, can enhance metabolic stability. acs.orgnih.gov | Medicinal Chemistry, Natural Product Synthesis. nih.govmdpi.com |

| Fluorine Atoms | Modulates acidity/basicity, alters lipophilicity, blocks metabolic pathways, enhances binding affinity. acs.org | Drug Discovery, Agrochemicals, Materials Science. beilstein-journals.orgnih.gov |

| Fluorinated Cyclopropane | Combines the effects of both motifs, creating unique three-dimensional structures with tailored physicochemical and biological properties. thieme.deresearchgate.net | Development of advanced therapeutic agents and functional materials. nih.govnih.gov |

Historical Context of Cyclopropane Synthesis Methodologies

The history of cyclopropane synthesis dates back to 1881, when August Freund first prepared cyclopropane by treating 1,3-dibromopropane (B121459) with sodium, an intramolecular Wurtz coupling reaction. wikipedia.orgweebly.comwikipedia.org In 1887, Gustavson improved this method by using zinc instead of sodium, which enhanced the reaction's yield. wikipedia.org These early methods relied on the intramolecular cyclization of 1,3-disubstituted propane (B168953) derivatives.

A major conceptual advance came with the development of methods that construct the three-membered ring from an alkene and a single carbon unit. The use of carbenes and carbenoids revolutionized cyclopropanation. A landmark achievement in this area was the Simmons-Smith reaction, reported in 1958 by Howard E. Simmons, Jr. and Ronald D. Smith. mdpi.comwikipedia.org This reaction utilizes an organozinc carbenoid (iodomethylzinc iodide), typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert alkenes into cyclopropanes stereospecifically. wikipedia.orgorganicchemistrytutor.comnumberanalytics.com

Other significant methodologies that emerged over the 20th century include:

Diazo Compound-Based Methods: The reaction of alkenes with diazo compounds, like diazomethane (B1218177), can form a pyrazoline intermediate, which upon thermal or photochemical decomposition, eliminates nitrogen gas to yield a cyclopropane. wikipedia.org The development of transition-metal catalysis, particularly with rhodium(II) and copper complexes, greatly expanded the scope and efficiency of using stabilized diazo compounds for cyclopropanation. organic-chemistry.orgwikipedia.orgtaylorfrancis.com

The Kulinkovich Reaction: First reported by Oleg Kulinkovich in 1989, this method synthesizes cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.org This methodology and its variations have become valuable tools, especially in natural product synthesis. rsc.orgrsc.orgacsgcipr.org

Johnson–Corey–Chaykovsky Reaction: This method involves the reaction of sulfur ylides with electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, to form cyclopropanes. wikipedia.org

These fundamental approaches have been continuously refined, leading to the development of highly selective and asymmetric catalytic variants that are central to modern organic synthesis. wikipedia.orgnih.govdicp.ac.cn

| Method | Year Reported | Key Reagents | General Transformation |

|---|---|---|---|

| Freund Reaction (Wurtz Coupling) | 1881 | 1,3-Dihalopropane, Sodium/Zinc. wikipedia.orgweebly.com | Intramolecular Cyclization |

| Simmons-Smith Reaction | 1958 | Alkene, CH₂I₂, Zn-Cu couple. mdpi.comwikipedia.org | Carbenoid Addition |

| Metal-Catalyzed Diazo Cyclopropanation | 1960s onwards | Alkene, Diazo Compound, Rh/Cu Catalyst. wikipedia.orgtaylorfrancis.com | Metallo-carbene Addition |

| Kulinkovich Reaction | 1989 | Ester, Grignard Reagent, Ti(O-i-Pr)₄. wikipedia.orgorganic-chemistry.org | Titanacyclopropane Intermediate |

Evolution of Research on 1,1-Bis(trifluoromethyl)-cyclopropane

The synthesis of cyclopropanes bearing two trifluoromethyl groups on the same carbon atom, such as this compound, presents unique challenges due to the strong electron-withdrawing nature and steric bulk of the CF₃ groups. Early synthetic strategies often avoided direct cyclopropanation with a C(CF₃)₂ unit. One of the established methods for creating geminal trifluoromethyl substituents involved the deoxofluorination of the corresponding 1,1-cyclopropanedicarboxylic acids or their salts using reagents like sulfur tetrafluoride (SF₄). nih.govresearchgate.netchemrxiv.org This approach builds the cyclopropane ring first and then introduces the trifluoromethyl groups via fluorination of carboxylic acid precursors.

The direct transfer of a C(CF₃)₂ moiety was historically difficult, partly due to the low accessibility and high volatility of the required highly fluorinated diazo compounds. nih.gov Consequently, research focused on alternative pathways. A significant development was the discovery of a synthetic route based on the desulfurization of 2,2-bis(trifluoromethyl)thietanes. researchgate.net This method involves reacting these readily available four-membered sulfur heterocycles with tertiary phosphines in a polar solvent, which induces an unusual ring contraction to form this compound derivatives. researchgate.net

More recent research in the broader field of fluorinated cyclopropanes has focused on cycloaddition reactions. For example, solvent-controlled [2+1] cycloaddition reactions between 2-trifluoromethyl-1,3-conjugated enynes and 2,2,2-trifluorodiazoethane (B1242873) have been developed to produce bis(trifluoromethyl)cyclopropanes under transition-metal-free conditions. rsc.org While not forming the 1,1-disubstituted pattern directly in all cases, these modern methods highlight the ongoing evolution toward more direct and efficient catalytic strategies for synthesizing complex fluorinated cyclopropanes. beilstein-journals.org The development of bench-stable, masked carbene reagents bearing trifluoromethyl groups also represents a significant step forward in making these valuable building blocks more accessible. beilstein-journals.orgnih.gov

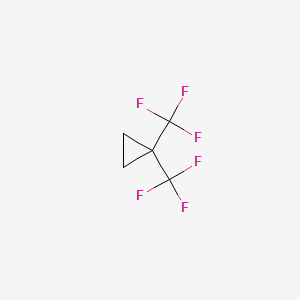

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(trifluoromethyl)cyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6/c6-4(7,8)3(1-2-3)5(9,10)11/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAPPQJTUDJLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Bis Trifluoromethyl Cyclopropane and Its Derivatives

Strategies Employing Desulfurization Processes

Desulfurization reactions provide a powerful tool for the formation of carbon-carbon bonds and have been successfully applied to the synthesis of cyclopropane (B1198618) derivatives. This approach typically involves the construction of a sulfur-containing heterocyclic precursor, followed by the extrusion of a sulfur atom to yield the desired cyclopropane ring.

Tertiary Phosphine-Mediated Desulfurization of Thietanes

A notable desulfurization strategy for the synthesis of 1,1-bis(trifluoromethyl)-cyclopropane derivatives involves the reaction of 2,2-bis(trifluoromethyl)thietanes with tertiary phosphines. researchgate.net This method leads to an unusual desulfurization process, resulting in the formation of 1,1-bis(trifluoromethyl)-2-alkoxy cyclopropanes. researchgate.net The reaction is typically carried out in a polar solvent.

The success of this desulfurization process appears to be influenced by the steric bulk of the substituent at the α-position to the sulfur atom in the thietane (B1214591) ring. researchgate.net For instance, the ring contraction of 3,3-bis(trifluoromethyl)-5-ethoxy-1,2-dithiolane under the action of tributylphosphine (B147548) ((C4H9)3P) has been shown to yield the corresponding 1,1-bis(trifluoromethyl)-2-alkoxycyclopropanes. researchgate.net

Table 1: Tertiary Phosphine-Mediated Desulfurization of a Thietane Derivative

| Starting Material | Reagent | Product | Reference |

| 3,3-bis(trifluoromethyl)-5-ethoxy-1,2-dithiolane | (C4H9)3P | 1,1-bis(trifluoromethyl)-2-alkoxycyclopropane | researchgate.net |

Fluorination and Ring Formation Approaches

A more direct approach to the synthesis of this compound involves the simultaneous introduction of the trifluoromethyl groups and the formation of the cyclopropane ring. These methods often utilize powerful fluorinating agents or reactive carbene precursors.

Reactions of Dicarboxylic Acids with Sulfur Tetrafluoride

Sulfur tetrafluoride (SF4) is a potent fluorinating agent capable of converting carboxylic acids into trifluoromethyl groups. This transformation can be applied to cyclopropane-1,1-dicarboxylic acid to furnish this compound. The reaction involves the replacement of the hydroxyl groups of the carboxylic acids with fluorine atoms, followed by further fluorination to yield the trifluoromethyl groups. While this method is conceptually straightforward, the harsh reaction conditions and the handling of toxic SF4 are significant considerations. The conversion of cyclopropane carboxylic acid derivatives into compounds containing trifluoromethyl groups using SF4 has been documented. researchgate.net

Cycloaddition Reactions utilizing Fluorinated Carbene Precursors

Cycloaddition reactions involving fluorinated carbene precursors are a versatile and widely used method for the synthesis of fluorinated cyclopropanes. numberanalytics.com These reactions involve the generation of a highly reactive carbene species that subsequently adds to an alkene to form the cyclopropane ring.

The thermal decomposition of fluorinated diazo compounds is a common method for generating fluorinated carbenes. numberanalytics.comnumberanalytics.com These carbenes can then undergo cycloaddition with alkenes to form cyclopropanes. A highly efficient solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes has been developed via a [2 + 1] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2). rsc.orgnih.gov The reaction proceeds smoothly under transition-metal and base-free conditions. rsc.org Notably, the choice of solvent plays a crucial role in the outcome of the reaction; in 1,2-dichloroethane (B1671644) (DCE), bis(trifluoromethyl)cyclopropanes are formed, whereas in N,N-dimethylacetamide (DMAc), the reaction favors the formation of bis(trifluoromethyl)pyrazolines. rsc.orgnih.gov The thermal instability of the initially formed 1-pyrazoline in DCE leads to the extrusion of nitrogen and the formation of the bis(trifluoromethyl)cyclopropane. rsc.org

Table 2: Synthesis of Bis(trifluoromethyl)cyclopropanes via Thermal Decomposition of a Diazo Compound

| Alkene Substrate | Diazo Compound | Solvent | Product | Yield | Reference |

| 2-trifluoromethyl-1,3-conjugated enynes | CF3CHN2 | DCE | Bis(trifluoromethyl)cyclopropanes | Good to excellent | rsc.orgnih.gov |

Metal-catalyzed reactions offer a milder and often more selective alternative to thermal methods for carbene generation and transfer. nih.gov Various transition metals, including rhodium and cobalt, have been shown to effectively catalyze the cyclopropanation of alkenes with fluorinated diazo compounds.

Rhodium-catalyzed cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes provides an enantioselective route to trifluoromethyl-substituted cyclopropanes. organic-chemistry.org The use of chiral dirhodium complexes, such as those derived from adamantylglycine, can achieve high diastereoselectivity (>94%) and enantioselectivity (88–>98%). organic-chemistry.org

Cobalt fluorocarbene complexes have also been shown to react with tetrafluoroethylene (B6358150) in cycloaddition reactions to yield metallacyclobutanes, which are precursors in the synthesis of perfluorinated cyclopropanes. acs.orgresearchgate.net These reactions represent the first examples of cycloaddition between perfluoroalkenes and metal perfluorocarbenes. researchgate.net

Table 3: Metal-Catalyzed Synthesis of Trifluoromethyl-Substituted Cyclopropanes

| Catalyst | Diazo Compound | Alkene | Diastereoselectivity | Enantioselectivity | Reference |

| Rh2(R-PTAD)4 | 1-aryl-2,2,2-trifluorodiazoethanes | Styrene derivatives | >94% | 88–>98% | organic-chemistry.org |

| Cobalt complexes | - | Tetrafluoroethylene | - | - | acs.orgresearchgate.net |

Metal-Catalyzed Carbene Transfer Reactions

Copper-Mediated Cyclopropanation

Copper-catalyzed cyclopropanation is a well-established method, typically involving the reaction of an alkene with a diazo compound. While direct copper-catalyzed synthesis of 1,1-bis(trifluoromethyl)cyclopropane is not prominently reported, copper catalysis is highly effective for synthesizing mono-trifluoromethylated cyclopropanes, which are important structural analogs.

A notable application is the enantioselective cyclopropanation of alkenyl boronates with 2,2,2-trifluoro-1-diazoethane (CF₃CHN₂), catalyzed by a copper(I)-bisoxazoline complex. nih.gov This reaction produces versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high levels of stereocontrol. nih.gov The resulting cyclopropylboronates are valuable synthetic intermediates that can be further functionalized. nih.gov For example, a CuI catalyst has been used in the cyclopropanation of alkenes with diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, a precursor bearing a CF₃ group, to yield cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. nih.gov

Table 1: Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates nih.gov

| Entry | Alkene Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | (E)-Styryl pinacolboronate | 75 | 92:8 | 95:5 |

| 2 | (E)-(4-Methylstyryl)pinacolboronate | 80 | 91:9 | 96:4 |

| 3 | (E)-(4-Methoxystyryl)pinacolboronate | 81 | 92:8 | 97:3 |

Reaction conditions: Alkene, [Cu(NCMe)₄]PF₆ (5 mol%), (S,S)-PhBOX ligand (5 mol%), CF₃CHN₂ in DCE.

Iron-Catalyzed Cyclopropanation

Iron, being an abundant and non-toxic metal, is an attractive catalyst for cyclopropanation. Iron-catalyzed procedures have been developed for preparing mono-trifluoromethylated vinyl- and alkynylcyclopropanes in a chemo- and diastereoselective manner. nih.gov These reactions typically involve the in situ generation of trifluoromethyldiazomethane, which then participates in the cyclopropanation. nih.gov While these methods provide access to complex trifluoromethylated cyclopropane derivatives, they have not been specifically reported for the synthesis of the 1,1-bis(trifluoromethyl) structure. Research has also shown that iron complexes can catalyze the insertion of trifluoromethyl carbenes into C-H bonds, but this has not been extended to the target cyclopropane synthesis. researchgate.net

Ruthenium-Catalyzed Cyclopropanation

Ruthenium complexes are highly effective catalysts for carbene transfer reactions from diazo compounds to olefins. acs.org Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes has been achieved using Ru(II)–Pheox catalysts, demonstrating high yields and stereoselectivities for mono-trifluoromethylated products. bohrium.com The reaction of diazo compounds with alkenes in the presence of a ruthenium catalyst is a versatile tool for creating substituted cyclopropanes. acs.org However, the application of this methodology to the synthesis of 1,1-bis(trifluoromethyl)cyclopropane using a suitable bis(trifluoromethyl)carbene precursor is not a common feature in the literature.

Silver-Catalyzed Cyclopropanation from Epoxides

Silver catalysis provides a unique pathway to cyclopropanes starting from epoxides. A recently developed method involves the silver-catalyzed direct conversion of epoxides into trifluoromethylcyclopropanes using N-triftosylhydrazones as carbene precursors. nih.govresearchgate.netresearchgate.net This process achieves an oxygen-carbon exchange through a tandem deoxygenation and [2+1] cycloaddition sequence. nih.govresearchgate.netresearchgate.net The reaction exhibits a broad substrate scope and functional group tolerance, providing mono-trifluoromethylated cyclopropanes in high yields and diastereoselectivity. researchgate.net There is currently no evidence to suggest this method has been adapted for the synthesis of 1,1-bis(trifluoromethyl)cyclopropane.

Table 2: Silver-Catalyzed Conversion of Epoxides to Trifluoromethylcyclopropanes researchgate.net

| Entry | Epoxide Substrate | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | Styrene oxide | 85 | >20:1 |

| 2 | 1,2-Epoxyhexane | 78 | 4:1 |

| 3 | (2,3-Epoxypropyl)benzene | 82 | >20:1 |

Reaction conditions: Epoxide, 4-chlorophenyl trifluoromethyl N-triftosylhydrazone, Ag₂CO₃ catalyst, K₂CO₃, in dioxane at 100 °C.

Base-Mediated Cycloaddition Reactions

Base-mediated strategies offer an alternative to metal-catalyzed approaches. A notable method for synthesizing derivatives of 1,1-bis(trifluoromethyl)cyclopropane involves the reaction of readily available 2,2-bis(trifluoromethyl)thietanes with tertiary phosphines, such as tributylphosphine, in a polar solvent. researchgate.net This reaction proceeds via an unusual desulfurization process, resulting in a ring contraction to form 1,1-bis(trifluoromethyl)-2-alkoxycyclopropanes. researchgate.net This represents a direct and effective method for creating the geminal bis(trifluoromethyl)cyclopropane core.

Additionally, the synthesis of trifluoromethyl-substituted cyclopropanes from various dienes and enynes can be mediated by an inexpensive inorganic base, potassium phosphate, in the presence of CF₃CHN₂. researchgate.net This method provides access to vinyl- and alkynyl-substituted trifluoromethylcyclopropanes. researchgate.net

Table 3: Phosphine-Mediated Synthesis of 1,1-Bis(trifluoromethyl)cyclopropane Derivatives researchgate.net

| Entry | 4-Substituent on Thietane (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | -OEt | 1,1-Bis(trifluoromethyl)-2-ethoxycyclopropane | 75 |

| 2 | -OPr | 1,1-Bis(trifluoromethyl)-2-propoxycyclopropane | 80 |

| 3 | -OBu | 1,1-Bis(trifluoromethyl)-2-butoxycyclopropane | 82 |

Reaction conditions: 2,2-Bis(trifluoromethyl)thietane derivative, PBu₃, in a polar solvent.

Solvent-Controlled Cycloaddition Pathways

The reaction pathway of cycloaddition reactions can often be directed by the choice of solvent. A highly efficient, solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines has been developed from the reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluoro-1-diazoethane (CF₃CHN₂). rsc.orgrsc.org

This reaction proceeds smoothly under transition-metal- and base-free conditions. rsc.org The product outcome is remarkably dependent on the solvent's polarity. When a less polar solvent like 1,2-dichloroethane (DCE) is used, a [2+1] cycloaddition occurs, leading to the formation of alkynyl-substituted 1,2-bis(trifluoromethyl)cyclopropanes. rsc.orgrsc.org In contrast, using a polar solvent such as N,N-dimethylacetamide (DMAc) favors a [3+2] cycloaddition pathway, resulting in the formation of bis(trifluoromethyl)pyrazolines. rsc.orgrsc.org The proposed mechanism in non-polar solvents involves the thermal generation of trifluoromethylcarbene (CF₃CH), which then undergoes cycloaddition with the enyne. rsc.org

Table 4: Solvent-Controlled Synthesis of Alkynyl-1,2-bis(trifluoromethyl)cyclopropanes rsc.org

| Entry | Enyne Substrate (R group) | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | DCE | 1-(Phenylethynyl)-1,2-bis(trifluoromethyl)cyclopropane | 85 |

| 2 | 4-Methylphenyl | DCE | 1-((4-Methylphenyl)ethynyl)-1,2-bis(trifluoromethyl)cyclopropane | 88 |

| 3 | 4-Methoxyphenyl | DCE | 1-((4-Methoxyphenyl)ethynyl)-1,2-bis(trifluoromethyl)cyclopropane | 90 |

Reaction conditions: 2-Trifluoromethyl-1,3-enyne, CF₃CHN₂, in DCE at 60 °C.

Biocatalytic Approaches to Carbene Transfer

Biocatalysis has emerged as a powerful strategy for stereoselective synthesis. Engineered heme-containing proteins, such as myoglobin (B1173299) and protoglobin variants, have been successfully employed as "carbene transferases" for cyclopropanation reactions. wpmucdn.comresearchgate.netnih.gov These biocatalytic systems have been used for the stereoselective synthesis of mono-fluorinated and gem-difluoro cyclopropanes with excellent diastereo- and enantiocontrol. wpmucdn.comnih.gov However, the biocatalytic synthesis of molecules containing the 1,1-bis(trifluoromethyl)cyclopropane unit has not yet been reported. The current scope is limited to carbene precursors that are compatible with the enzyme's active site, and a precursor for the :C(CF₃)₂ carbene has not been demonstrated in these systems.

Stereoselective and Asymmetric Synthesis

The precise control of stereochemistry is paramount in the synthesis of complex molecules. In the realm of this compound derivatives, significant strides have been made in developing enantioselective and diastereoselective methodologies.

Enantioselective Cyclopropanation via Chiral Catalysis

The enantioselective construction of trifluoromethyl-substituted cyclopropanes has been a focal point of intense research. A prominent strategy involves the catalytic decomposition of a trifluoromethyl-containing diazo compound in the presence of an alkene, mediated by a chiral catalyst.

Chiral dirhodium complexes have proven to be particularly effective in this regard. For instance, the use of adamantylglycine-derived dirhodium catalysts, such as Rh₂(R-PTAD)₄, has enabled the cyclopropanation of various alkenes with 1-aryl-2,2,2-trifluorodiazoethanes, achieving high diastereoselectivity (>94%) and excellent enantioselectivity (88–98% ee). organic-chemistry.org Optimization of these catalyst systems has led to even higher enantiomeric excesses, with some dirhodium catalysts providing cyclopropanes in up to 98% ee. organic-chemistry.org

Beyond traditional transition metal catalysis, biocatalysis has emerged as a powerful tool for asymmetric cyclopropanation. Engineered myoglobin catalysts have been successfully employed for the reaction of styrenes with 2-diazo-1,1,1-trifluoroethane, affording a range of trans-1-trifluoromethyl-2-arylcyclopropanes in high yields and with outstanding diastereo- and enantioselectivity (97–99.9% de and ee). nih.govacs.org A key advantage of this biocatalytic approach is the ability to access both enantiomers of the product by utilizing myoglobin variants with divergent stereoselectivity. nih.gov

The table below summarizes representative examples of chiral catalysts used in the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes.

| Catalyst Type | Example Catalyst | Substrates | Key Features |

| Chiral Dirhodium Complex | Rh₂(R-PTAD)₄ | Alkenes, 1-aryl-2,2,2-trifluorodiazoethanes | High diastereoselectivity (>94%) and enantioselectivity (88-98% ee) organic-chemistry.org |

| Engineered Myoglobin | Myoglobin Variants | Styrenes, 2-diazo-1,1,1-trifluoroethane | Excellent diastereo- and enantioselectivity (97-99.9% de/ee); access to both enantiomers nih.govacs.org |

Diastereoselective Control in Ring Formation

Achieving diastereocontrol is crucial when multiple stereocenters are formed during the cyclopropanation reaction. The synthesis of cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers often requires precise control over the diastereochemical outcome.

One effective strategy involves the cyclopropanation of 2-trifluoromethyl-1,3-enynes with sulfur ylides. rsc.org This reaction proceeds under mild conditions and initially favors the formation of the cis-isomer. Interestingly, subsequent treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), can induce a diastereoenriched epimerization to furnish the trans-cyclopropanes as the sole isomers. rsc.org This two-step, one-pot procedure allows for the diastereoselective synthesis of highly functionalized cyclopropanes with a trifluoromethylated quaternary carbon.

Asymmetric Synthesis through Cyclopropanol (B106826) Intermediates

Cyclopropanols are versatile synthetic intermediates that can be employed in the asymmetric synthesis of substituted cyclopropanes. semanticscholar.org While the direct asymmetric synthesis of 1,1-bis(trifluoromethyl)cyclopropanols remains a challenging area, the principles of asymmetric synthesis via cyclopropanol intermediates offer a promising avenue for future exploration. This approach typically involves either the use of enantiomerically enriched cyclopropanol precursors or the catalyst-controlled asymmetric transformation of prochiral or racemic cyclopropanols. semanticscholar.org For instance, the ring-opening of cyclopropanols can be achieved with high stereoselectivity, and subsequent functionalization can lead to a variety of chiral cyclopropane derivatives. The development of methods to generate chiral 1,1-bis(trifluoromethyl)cyclopropanol intermediates would open up new possibilities for the synthesis of a wide range of enantioenriched derivatives.

Advanced Synthetic Techniques

Innovation in synthetic methodology is constantly expanding the chemist's toolbox. The following sections highlight advanced techniques that are being applied to the synthesis of this compound and its derivatives.

Flow Chemistry Applications in Trifluoromethyl Diazomethane (B1218177) Generation and Cyclopropanation

Trifluoromethyl diazomethane (CF₃CHN₂) is a key reagent for the introduction of the trifluoromethyl group in cyclopropanation reactions. However, its volatile and potentially explosive nature presents significant challenges for safe handling and scale-up in traditional batch processes. Flow chemistry offers a compelling solution to these issues by enabling the on-demand generation and immediate consumption of hazardous reagents in a continuous, controlled manner.

The use of microreactors allows for efficient heat and mass transfer, which is critical for controlling exothermic reactions involving unstable intermediates. researchgate.net For the synthesis of trifluoromethylated cyclopropanes, a continuous flow setup can be designed where 2,2,2-trifluoroethylamine (B1214592) hydrochloride is reacted with a diazotizing agent to generate CF₃CHN₂. This gaseous reagent can then be directly introduced into a second reactor containing the alkene substrate and a catalyst, leading to the formation of the desired cyclopropane product. This approach not only enhances safety but also improves reaction efficiency and scalability.

Late-Stage Skeletal Editing for Quaternary Carbon Centers

Late-stage functionalization, the introduction of key structural motifs at a late stage in a synthetic sequence, is a highly desirable strategy in drug discovery. Skeletal editing, a transformative approach that allows for the precise modification of a molecule's core structure, has recently been applied to the synthesis of complex cyclopropanes.

A notable example is the silver-catalyzed conversion of epoxides into cyclopropanes using N-triftosylhydrazones as carbene precursors. nih.gov This methodology enables the late-stage introduction of a trifluoromethylcyclopropane moiety containing a quaternary carbon center into complex molecules, including natural products and drug derivatives. This powerful technique provides a direct route to structurally diverse and medicinally relevant compounds that would be challenging to access through traditional synthetic methods.

Mechanistic Investigations of 1,1 Bis Trifluoromethyl Cyclopropane Transformations

Reaction Mechanism Studies in Cyclopropanation

The construction of the 1,1-bis(trifluoromethyl)-cyclopropane ring is a significant synthetic challenge, primarily due to the electronic properties of the required carbene precursor. Mechanistic studies have explored several pathways, including those involving carbene intermediates, radical/polar crossover events, and the formation of metal-carbene complexes.

The direct addition of a bis(trifluoromethyl)carbene intermediate to an alkene is a primary strategy for forming the this compound ring. Carbene intermediates are highly reactive, electron-deficient species that can engage in [2+1] cycloaddition reactions with C-C double bonds. nih.govunivie.ac.at The generation of the bis(trifluoromethyl)carbene is typically achieved from a suitable precursor. While highly fluorinated diazo compounds can serve as carbene precursors, their accessibility and high volatility can be limiting. nih.gov

The reaction proceeds via the generation of the carbene, which then approaches the alkene. The stereochemical outcome of the cyclopropanation is often dependent on whether the carbene is in a singlet or triplet state. Singlet carbenes typically add to alkenes in a concerted fashion, retaining the stereochemistry of the alkene in the cyclopropane (B1198618) product. Triplet carbenes add in a stepwise manner, which can lead to a mixture of stereoisomers. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the stability and reactivity of the carbene intermediate.

An alternative mechanistic manifold for cyclopropanation involves a radical/polar crossover (RPC) process. researchgate.net This pathway avoids the direct generation of a free, highly reactive carbene. In a typical photoredox-mediated RPC cyclopropanation, a photocatalyst initiates a single-electron transfer (SET) to a precursor, generating a radical species. nih.govchemrxiv.org

For the synthesis of trifluoromethyl-substituted cyclopropanes, a bifunctional reagent can be activated by visible light in the presence of an organic photocatalyst. nih.gov This generates a radical that adds to an alkene (a Giese-type addition). researchgate.net The resulting radical adduct is then reduced by a single electron transfer to form an anion. This key step, the "crossover" from a radical to a polar (anionic) intermediate, is followed by an intramolecular substitution (anionic 3-exo-tet ring closure) to form the cyclopropane ring and expel a leaving group. nih.gov This pathway has proven effective for a variety of trifluoromethyl-substituted alkenes and is highly tolerant of various functional groups. nih.gov

Table 1: Key Steps in Radical/Polar Crossover Cyclopropanation

| Step | Description | Intermediate Type |

|---|---|---|

| 1. Initiation | Photocatalyst absorbs light and engages in a single-electron transfer (SET) with a precursor molecule. | Radical |

| 2. Radical Addition | The generated radical adds to the double bond of an alkene. | Radical |

| 3. Crossover | The resulting radical adduct is reduced via SET to form an anion. | Anion |

| 4. Ring Closure | The anion undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. | N/A |

The most widely utilized methods for cyclopropanation involve the use of transition metal catalysts to mediate the transfer of a carbene fragment from a stable precursor, such as a diazo compound. acsgcipr.org This approach generates a metal-carbene complex (or carbenoid), which is generally more stable and selective than the corresponding free carbene. acsgcipr.orgnih.gov Metals such as copper, rhodium, and iron are commonly employed. nih.govresearchgate.netorganic-chemistry.org

In a representative copper-catalyzed mechanism, a Cu(I) catalyst reacts with a bis(trifluoromethyl)-substituted diazo precursor to form a copper carbene complex, with the extrusion of nitrogen gas. nih.gov This metal-carbene intermediate then reacts with an alkene to deliver the bis(trifluoromethyl)carbene moiety, forming the cyclopropane ring and regenerating the catalyst for the next cycle. nih.gov Density Functional Theory (DFT) calculations for related fluorinated carbenes have shown that the formation of the metal-carbene complex is a key step, followed by the cycloaddition which proceeds through a well-defined transition state. nih.govbeilstein-journals.org The use of chiral ligands on the metal catalyst can enable highly diastereo- and enantioselective transformations. organic-chemistry.orgsemanticscholar.org

Table 2: Comparison of Catalysts in Trifluoromethyl-Cyclopropanation

| Metal Catalyst | Precursor Type | Key Intermediate | Selectivity Control |

|---|---|---|---|

| Copper (e.g., CuI) | Diazo compounds | Copper-Carbene Complex | Substrate and catalyst control |

| Rhodium (e.g., Rh₂(OAc)₄) | Diazo compounds | Rhodium-Carbene Complex | High diastereoselectivity; enantioselectivity with chiral ligands |

| Iron | Diazo compounds | Iron-Carbene Complex | Generally good yields and diastereoselectivity |

Ring-Opening Reaction Mechanisms

The strained three-membered ring of this compound, activated by the powerful electron-withdrawing CF₃ groups, is susceptible to ring-opening reactions under various conditions. Mechanistic studies have focused on nucleophile-induced and electrochemical cleavage pathways.

The significant dipole created by the two CF₃ groups polarizes the adjacent C-C bonds of the cyclopropane ring, making the carbon atom bearing the fluorine substituents (C1) electrophilic. This electronic feature facilitates ring-opening via nucleophilic attack. The reaction of donor-acceptor cyclopropanes with nucleophiles, known as a homo-Michael addition, typically requires activation by a Lewis acid. rsc.org However, for highly activated systems like this compound, strong nucleophiles can induce cleavage directly.

The mechanism involves the attack of a nucleophile at one of the methylene (B1212753) carbons (C2 or C3) or, in some cases, at the electrophilic C1. More commonly, attack at a methylene carbon is followed by the cleavage of the distal C-C bond, driven by the release of ring strain and the stabilization of the resulting carbanionic intermediate by the two trifluoromethyl groups. For example, thiophilic ring-opening reactions have been noted as a potential transformation pathway for related structures. researchgate.net The precise regiochemistry of the ring cleavage depends on the nature of the nucleophile and the substitution pattern on the cyclopropane ring.

Electrochemical methods provide a powerful tool for inducing C-C bond cleavage in cyclopropane rings under catalyst- and external-oxidant-free conditions. nih.govnih.gov The mechanism for aryl-substituted cyclopropanes has been studied in detail and provides a framework for understanding the transformation of this compound, particularly if an aryl group is also present on the ring. researchgate.netresearchgate.net

The process is initiated by the oxidation of the cyclopropane derivative at the anode, resulting in the formation of a radical cation. nih.govnih.gov The formation of this radical cation intermediate significantly weakens one of the distal C-C bonds of the cyclopropane ring. researchgate.net This weakened bond then cleaves to form a distonic radical cation, which can be further oxidized or react with a nucleophile present in the medium. Mechanistic studies have demonstrated that the arylcyclopropane radical cation and a subsequently generated benzylic carbocation are key intermediates in these transformations. nih.govnih.gov The reaction can lead to 1,3-difunctionalized products, where the regioselectivity is controlled by the strategic choice of nucleophiles. nih.govacs.org The strong electron-withdrawing trifluoromethyl groups would be expected to increase the oxidation potential required for the initial electron transfer but would also strongly influence the stability and subsequent reaction pathways of the ring-opened intermediates.

Table 3: Mechanistic Steps in Electrochemical Ring-Opening

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Anode Oxidation | The cyclopropane molecule undergoes a single-electron transfer at the anode. | Radical Cation |

| 2. C-C Bond Cleavage | The weakened C-C bond in the radical cation breaks, opening the ring. | Distonic Radical Cation |

| 3. Nucleophilic Attack / Further Oxidation | A nucleophile attacks the ring-opened intermediate, or it is further oxidized. | Carbon Radical or Carbocation |

| 4. Product Formation | Subsequent reaction steps lead to the final 1,3-difunctionalized product. | N/A |

Advanced Characterization and Spectroscopic Analysis in 1,1 Bis Trifluoromethyl Cyclopropane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1,1-bis(trifluoromethyl)-cyclopropane, providing insights into its proton, carbon, and fluorine environments.

Structural Elucidation via Proton, Carbon-13, and Fluorine-19 NMR

The symmetry of this compound simplifies its NMR spectra. The two methylene (B1212753) (CH₂) groups of the cyclopropane (B1198618) ring are chemically equivalent, as are the two trifluoromethyl (CF₃) groups.

Proton (¹H) NMR: The protons on the cyclopropane ring are expected to exhibit a singlet in the ¹H NMR spectrum due to their chemical and magnetic equivalence. Protons in unsubstituted cyclopropane resonate at an unusually high field, around 0.22 ppm, a consequence of the ring current effect. docbrown.infonih.govresearchgate.net The presence of two strongly electron-withdrawing trifluoromethyl groups at the C1 position would deshield the adjacent C2 and C3 protons, causing a downfield shift compared to unsubstituted cyclopropane. The precise chemical shift would be influenced by the solvent and the specific electronic environment.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is anticipated to show three distinct signals. The carbon atom bearing the two trifluoromethyl groups (C1) would appear as a quartet due to coupling with the six equivalent fluorine atoms. The two equivalent methylene carbons (C2 and C3) of the cyclopropane ring would also be observed. Unsubstituted cyclopropane carbons have a characteristic upfield chemical shift of around -2.7 ppm. docbrown.info The trifluoromethyl groups would significantly shift the resonance of C1 downfield. The methylene carbons would also experience a downfield shift, albeit to a lesser extent.

Fluorine-19 (¹⁹F) NMR: Given that the two trifluoromethyl groups are equivalent, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of trifluoromethyl groups attached to a quaternary carbon. Typical chemical shifts for CF₃ groups fall within a broad range, but for compounds with a CF₃ group attached to an aliphatic carbon, the resonance is often observed between -60 and -80 ppm relative to a standard such as CFCl₃. colorado.eduucsb.eduhuji.ac.il

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (Hz) |

| ¹H (C2-H, C3-H) | > 0.22 | Singlet | - |

| ¹³C (C1) | Downfield of -2.7 | Quartet | ¹J(C-F) |

| ¹³C (C2, C3) | Downfield of -2.7 | Triplet | ¹J(C-H) |

| ¹⁹F (CF₃) | -60 to -80 | Singlet | - |

Stereochemical Assignment using Nuclear Overhauser Effect (NOE) Spectroscopy

While this compound itself does not have stereocenters, NOE spectroscopy would be a crucial technique for determining the stereochemistry of substituted derivatives. The Nuclear Overhauser Effect is a phenomenon that occurs between nuclei that are close in space, not necessarily through bonds.

For instance, in a substituted derivative of this compound, NOE experiments like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or the related 1D selective NOE could establish the relative orientation of substituents on the cyclopropane ring. Irradiation of a proton on a substituent would lead to an enhancement of the signal of another proton or a fluorine nucleus if they are in close spatial proximity (typically within 5 Å). For example, a study on a cyclopropane with a geminal trifluoromethyl and a difluoromethylphosphonate group utilized a ¹⁹F,¹H-HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment to confirm the trans configuration of substituents by observing the correlation between a fluorine nucleus of the difluoromethylphosphonate group and two cyclopropane protons. beilstein-journals.org This demonstrates the power of NOE-based techniques in assigning stereochemistry in complex fluorinated cyclopropanes.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would yield precise measurements of bond lengths, bond angles, and torsional angles.

Table 2: Expected Molecular Geometry Parameters for this compound from X-ray Crystallography

| Parameter | Expected Value |

| C-C (ring) bond length | ~1.51 Å |

| C-C-C (ring) bond angle | ~60° |

| C-CF₃ bond length | ~1.53 Å |

| C-F bond length | ~1.34 Å |

| F-C-F bond angle | ~107° |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. HRMS instruments, such as Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). nih.govmdpi.comdtic.mil This allows for the determination of a unique elemental formula.

For this compound (C₅H₄F₆), the exact mass of the molecular ion ([M]⁺) can be calculated. By comparing the experimentally measured m/z value with the theoretical exact mass, the molecular formula can be confidently confirmed. Common ionization techniques for such a molecule would include electron ionization (EI) or chemical ionization (CI). The fragmentation pattern observed in the mass spectrum would also provide structural information, with characteristic losses of F, CF₃, or other small fragments.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Elemental Composition | Calculated Exact Mass |

| [M]⁺ | C₅H₄F₆ | 178.0217 |

| [M-F]⁺ | C₅H₄F₅ | 159.0255 |

| [M-CF₃]⁺ | C₄H₄F₃ | 109.0265 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by absorptions corresponding to C-H and C-F bond vibrations. The C-H stretching vibrations of the cyclopropane ring are typically observed at a higher frequency than those of alkanes, usually in the range of 3100-3000 cm⁻¹. nist.govresearchgate.net The C-F stretching vibrations of the trifluoromethyl groups are expected to give rise to very strong absorption bands in the region of 1350-1100 cm⁻¹. The exact positions and number of these C-F bands can be complex due to symmetric and asymmetric stretching modes. The spectrum would also contain C-H bending and cyclopropane ring deformation (breathing) modes in the fingerprint region (below 1500 cm⁻¹). The absence of absorptions for other functional groups (e.g., O-H, C=O) would confirm the purity of the compound.

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (cyclopropyl) |

| 1350 - 1100 | Strong | C-F stretch (trifluoromethyl) |

| ~1450 | Medium | CH₂ scissoring |

| Fingerprint Region | Complex | Ring deformations, C-C stretches, C-H bends |

Theoretical and Computational Chemistry in 1,1 Bis Trifluoromethyl Cyclopropane Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of 1,1-bis(trifluoromethyl)-cyclopropane. These computational methods allow for a detailed understanding of the molecule's behavior at the atomic level.

Transition State Analysis and Regioselectivity Prediction

While specific DFT studies on the transition states and regioselectivity of reactions involving this compound are not extensively documented in the literature, the principles of such analyses can be applied to predict its reactivity. For instance, in reactions such as ring-opening or cycloadditions, DFT calculations can be employed to locate the transition state structures and their corresponding activation energies. This information is critical for determining the most likely reaction pathways.

In a study on the cyclopropanation of styrene with a diazo reagent bearing a trifluoromethyl group, DFT calculations were used to investigate the reaction mechanism and diastereoselectivity. The calculations revealed the change in Gibbs free energy for the formation of different stereoisomers, providing insights into the preferred reaction pathway beilstein-journals.orgnih.gov. For this compound, similar computational approaches could predict the regioselectivity of ring-opening reactions, which are influenced by the strong electron-withdrawing nature of the two trifluoromethyl groups. These groups are known to polarize the C-C bonds of the cyclopropane (B1198618) ring, making certain bonds more susceptible to nucleophilic or electrophilic attack researchgate.netnih.gov.

For example, in a hypothetical reaction with a nucleophile, DFT calculations could model the attack at either the substituted or unsubstituted carbon atoms of the cyclopropane ring. By comparing the activation energies of the respective transition states, a prediction of the regiochemical outcome can be made.

Geometry Optimization and Electronic Structure Calculations

DFT calculations have been instrumental in determining the optimized geometry and electronic structure of fluorinated cyclopropanes. For this compound, geometry optimization using DFT would reveal the impact of the bulky and electronegative trifluoromethyl groups on the bond lengths and angles of the cyclopropane ring. A quantum-chemical study on various fluorinated cyclopropanes has shown that geminal fluorine substitution leads to a widening of the C-C-C bond angle at the substituted carbon and a shortening of the adjacent C-C bonds beilstein-journals.orgresearchgate.net. This is attributed to the electronic effects of the fluorine atoms. Similar effects would be expected for the geminal trifluoromethyl groups in this compound.

Electronic structure calculations provide information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity. The strong inductive effect of the two trifluoromethyl groups is expected to significantly withdraw electron density from the cyclopropane ring, making the ring carbons more electrophilic. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which would show regions of positive potential around the ring.

A study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide utilized DFT to perform geometry optimization and analyze the electronic structure, providing insights into the molecule's reactivity based on its frontier molecular orbitals (HOMO and LUMO) mdpi.com. Similar calculations for this compound would be invaluable in understanding its electronic properties.

Molecular Dynamics Simulations for Conformational Analysis

For this compound, the primary conformational flexibility would arise from the rotation of the two trifluoromethyl groups around the C-C bonds connecting them to the cyclopropane ring. Although the cyclopropane ring itself is rigid, the rotation of the bulky trifluoromethyl groups can be sterically hindered. MD simulations could explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.

A review on the conformational behavior of fluorinated alicyclic systems highlights that interactions such as charge-dipole, dipole-dipole, and hyperconjugation play a crucial role in determining the conformational preferences doaj.org. In the case of this compound, MD simulations could elucidate the interplay of these forces in dictating the orientation of the trifluoromethyl groups. Such studies on per- and polyfluoroalkyl substances (PFAS) have been used to understand their interfacial dynamics acs.org.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties or reactivity nih.govmdpi.com. While no specific QSPR models have been developed for this compound, the methodology can be applied to predict its reactivity based on a dataset of related fluorinated compounds.

A QSPR model for reactivity would typically involve the calculation of a set of molecular descriptors for this compound and a series of related compounds with known reactivity data. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed reactivity.

For instance, a QSPR model could be developed to predict the rate of a specific reaction, such as ring-opening, for a series of substituted cyclopropanes. The model could then be used to predict the reactivity of this compound. Studies have shown the development of QSPR models for predicting properties of perfluorinated compounds, which could serve as a basis for developing models that include this compound researchgate.netresearchgate.net.

Analysis of Bonding Interactions and Electronic Effects

The presence of two trifluoromethyl groups on the same carbon atom of the cyclopropane ring introduces significant electronic effects and alters the bonding interactions within the molecule. Computational methods such as Natural Bond Orbital (NBO) analysis are particularly useful for dissecting these effects.

The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the polarity and reactivity of the cyclopropane ring. NBO analysis can quantify the charge distribution within the molecule, confirming the electron-deficient nature of the cyclopropane ring. This electronic perturbation weakens the distal C-C bond of the cyclopropane ring, making it more susceptible to cleavage in chemical reactions rsc.org.

Computational Insights into Stereomutation Processes

Stereomutation refers to the isomerization of a molecule leading to a change in its stereochemistry. For cyclopropane derivatives, this can occur through various mechanisms, including ring-opening to form a diradical intermediate followed by ring-closure. Computational studies can provide valuable insights into the energetics and mechanisms of such processes.

While specific computational studies on the stereomutation of this compound are scarce, theoretical investigations into the thermal isomerization of cyclopropane to propene have been conducted to understand the underlying mechanisms nih.govshareok.org. For substituted cyclopropanes, the presence of substituents can significantly influence the activation energy and the nature of the intermediates involved in stereomutation.

A theoretical study on the stereomutation of gem-difluorocyclopropanylide intermediates using DFT calculations showed that the racemization process was facilitated by the electron-withdrawing nature of the aryl substituent at the 3-position researchgate.net. This suggests that the two strongly electron-withdrawing trifluoromethyl groups in this compound would likely influence its stereomutation pathways. Computational modeling could be used to explore potential diradical or zwitterionic intermediates and the transition states connecting them, thereby elucidating the most favorable mechanism for stereomutation.

Applications of 1,1 Bis Trifluoromethyl Cyclopropane As a Chemical Building Block

A Gateway to Complexity: The Role of 1,1-Bis(trifluoromethyl)-cyclopropane in Organic Synthesis

As a synthetic synthon, this compound offers a unique combination of a strained three-membered ring and the strong electron-withdrawing nature of two trifluoromethyl groups. This distinct chemical personality makes it a valuable precursor for the construction of intricate molecular frameworks.

Crafting Intricate Architectures

The this compound moiety serves as a versatile starting point for the synthesis of more complex molecules. While the direct elaboration of the pre-formed this compound ring is a challenging endeavor due to its inherent stability, methods for its construction often involve the cyclopropanation of appropriately substituted alkenes. A common and effective method for the synthesis of cyclopropanes bearing geminal trifluoromethyl groups is the deoxofluorination of the corresponding 1,1-cyclopropanedicarboxylic acids using reagents like sulfur tetrafluoride (SF₄) acs.orgnih.govbeilstein-journals.org.

Engineering Molecular Shape: Integration into Conformationally Constrained Scaffolds

The rigid nature of the cyclopropane (B1198618) ring, combined with the steric bulk of the two trifluoromethyl groups, makes the this compound unit an excellent tool for introducing conformational constraints within a molecule. By incorporating this moiety into a larger scaffold, chemists can effectively "lock" certain parts of the molecule into a preferred orientation.

This conformational restriction is of particular importance in medicinal chemistry, where the three-dimensional shape of a molecule is critical for its interaction with biological targets such as enzymes and receptors. By reducing the conformational flexibility of a drug candidate, it is often possible to enhance its binding affinity and selectivity, leading to improved potency and a more favorable side-effect profile. The this compound unit can be strategically placed within a molecule to orient key functional groups in a manner that optimizes these interactions.

Building the Future: Utility in Materials Science Research

The unique properties of the this compound moiety extend beyond the realm of pharmaceuticals and into the development of advanced materials. The introduction of this highly fluorinated group can significantly impact the bulk properties of materials, leading to novel and enhanced functionalities.

One notable area of application is in the design of liquid crystals. Research has shown that the incorporation of 2,2-bis(trifluoromethyl)-cyclopropane-1-carboxylate end groups into liquid crystalline compounds has a profound effect on their phase behavior. These derivatives exhibit a strong tendency to form smectic phases, which are characterized by a higher degree of order compared to the more common nematic phases nih.gov. This ability to promote specific liquid crystalline phases is crucial for the development of new display technologies and other optoelectronic devices.

The high fluorine content of the this compound unit can also be leveraged to create materials with tailored surface properties, such as hydrophobicity and oleophobicity. Furthermore, the thermal and chemical stability associated with fluorinated compounds makes this building block attractive for the synthesis of robust polymers and other materials designed for use in demanding environments.

A Strategic Switch: Bioisosteric Replacement in Chemical Design

One of the most significant applications of the this compound unit is as a bioisosteric replacement for the ubiquitous tert-butyl group researchgate.netnih.gov. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of one bioisostere for another is a common strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

The tert-butyl group is a common feature in many drug molecules, often contributing to metabolic stability and providing necessary bulk for receptor binding. However, its lipophilicity can sometimes be a liability, leading to poor solubility and off-target effects. The this compound group offers a compelling alternative, mimicking the steric bulk of the tert-butyl group while possessing distinct electronic and metabolic properties.

Comparative studies have highlighted the advantages of this bioisosteric switch. The trifluoromethyl groups are significantly more electron-withdrawing than the methyl groups of a tert-butyl substituent, which can alter the acidity or basicity of nearby functional groups and influence ligand-receptor interactions. Furthermore, the C-F bond is exceptionally strong, making the this compound unit highly resistant to metabolic degradation, a key consideration in designing long-acting therapeutic agents acs.orgnih.govsemanticscholar.orgresearchgate.netnih.gov.

Below is a table comparing some of the key properties of the tert-butyl group and the 1,1-bis(trifluoromethyl)-cyclopropyl group, illustrating the rationale behind this bioisosteric replacement strategy.

| Property | tert-Butyl Group | 1,1-Bis(trifluoromethyl)-cyclopropyl Group | Implication in Drug Design |

| Steric Bulk | High | High | Both groups can provide the necessary bulk for receptor binding. |

| Lipophilicity | High | Moderate to High | The fluorinated group can sometimes offer a more favorable lipophilicity profile, potentially improving solubility. |

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Can significantly alter the electronic properties of the molecule, affecting pKa and binding interactions. |

| Metabolic Stability | Prone to oxidation of methyl groups | Highly resistant to metabolic degradation | Can lead to improved pharmacokinetic profiles and longer duration of action. |

The strategic application of this compound as a bioisostere allows medicinal chemists to fine-tune the properties of drug candidates, addressing challenges such as poor metabolic stability and undesirable physicochemical characteristics, thereby accelerating the development of new and improved therapeutics.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,1-bis(trifluoromethyl)-cyclopropane, and how do reaction conditions influence yield?

- Methodological Answer : The cyclopropane core can be synthesized via cyclopropanation reactions using diazo compounds (e.g., diazomethane derivatives) and transition metal catalysts (e.g., Rh(II) or Cu(I)). The trifluoromethyl groups are typically introduced via nucleophilic substitution or radical trifluoromethylation. For example, hypervalent iodine reagents (e.g., benziodoxol(on) derivatives) enable fluorinative ring-opening of cyclopropanes, achieving 71% yield with AgBF₄ as a catalyst .

- Key Variables : Catalyst choice (AgBF₄ vs. Cu(OTf)₂), solvent polarity, and temperature.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.